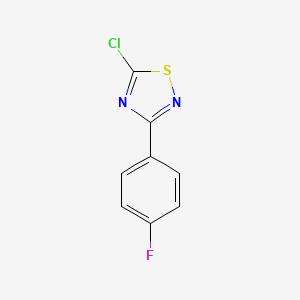

5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole

Description

Properties

IUPAC Name |

5-chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2S/c9-8-11-7(12-13-8)5-1-3-6(10)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRAGNQDINFGNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NSC(=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401251848 | |

| Record name | 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401251848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138426-27-4 | |

| Record name | 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138426-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401251848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Process for Preparing 3-Trichloromethyl-5-chloro-1,2,4-thiadiazole

A method for producing 3-trichloromethyl-5-chloro-1,2,4-thiadiazole with higher yields involves reacting trichloroacetamidine with trichloromethanesulfenyl chloride.

1.1 Continuous Process Reaction

The continuous process reaction can be conducted at temperatures ranging from -20°C to 50°C, suitably from 10°C to 50°C, and preferably from 20°C to 50°C. All ingredients are added simultaneously and continuously to maintain the pH of the reaction mixture in the range of 5-10, preferably 7-9.5. The product is continuously removed following a suitable reaction time, which is determined by varying the flow rate through the reactor. This may be accomplished either by the simultaneous addition of trichloromethanesulfenyl chloride and base or the incremental addition of small amounts of each to hold the pH within the desired range.

1.2 Recovery of 3-Trichloromethyl-5-chloro-1,2,4-thiadiazole Any known means may be employed to recover 3-trichloromethyl-5-chloro-1,2,4-thiadiazole. However, it is preferred to utilize substantially the same procedure used in the prior process. Assuming sufficient water is employed to avoid the necessity for a filtration step, excess base is added to solubilize any remaining amidine in the aqueous layer. The methylene chloride layer is separated and washed, preferably with an acid water wash (pH 3-5, HCl preferred) to remove any excess sodium salts or other impurities which may be present in the organic phase. The solvent is then evaporated, and the product vacuum distilled if necessary to produce a product of the desired purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chlorine atom in the thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted thiadiazole derivative.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole exhibits significant antimicrobial properties. It has been tested against various pathogens, including multi-drug resistant strains. The mechanism of action is thought to involve the disruption of microbial enzymes or receptors.

Anticancer Properties

This compound has shown promising results in inhibiting cancer cell growth. In vitro studies have demonstrated its cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). The anticancer mechanism is believed to involve cell cycle arrest and modulation of apoptosis-related pathways.

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| MCF-7 | Comparable to 5-FU | G2/M phase arrest | |

| HepG2 | Significant cytotoxicity | Apoptosis modulation |

Materials Science

5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole is also being explored for its potential applications in materials science. Its unique electronic properties make it suitable for use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Research has shown that thiadiazole derivatives can transport electrons effectively, which is crucial for OLED performance.

| Application Area | Potential Use |

|---|---|

| Organic Electronics | Building block for OLEDs |

| Advanced Materials | Electron transport layers |

Biological Studies

In biological research, this compound is utilized to investigate its interactions with various biological targets. Studies focus on its binding affinity to enzymes and receptors that are critical in disease pathways. The modifications in the thiadiazole structure can enhance the binding affinity and selectivity towards specific targets.

Case Study: Binding Affinity Studies

Research has demonstrated that structural modifications can significantly impact the compound's interaction with biological targets:

| Modification | Binding Affinity | Target |

|---|---|---|

| Chlorine at position 5 | Increased potency | Enzymes involved in cancer proliferation |

| Fluoro group on phenyl ring | Enhanced selectivity | Receptors associated with inflammation |

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets within the cell. For instance, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the cell membrane integrity of pathogens. The exact molecular pathways and targets can vary depending on the specific application and organism being targeted.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,4-thiadiazoles are highly dependent on substituents. Below is a comparative analysis with key analogues:

Key Observations:

- Fluorine Substitution: The 4-fluorophenyl group in the target compound improves lipophilicity and bioavailability compared to non-fluorinated analogues like 5-chloro-3-phenyl-1,2,4-thiadiazole .

- Chlorine Position : Chlorine at position 5 is conserved in many bioactive derivatives, suggesting its role in stabilizing the thiadiazole ring or interacting with biological targets .

- Hybrid Structures : Compounds combining thiadiazole with triazole or pyrazole rings (e.g., ) exhibit enhanced anticancer activity but may suffer from synthetic complexity .

Physicochemical Properties

- Lipophilicity (LogP): The 4-fluorophenyl group increases LogP (~2.8) compared to non-fluorinated analogues (LogP ~2.3), favoring blood-brain barrier penetration .

- Thermal Stability : Chlorine at position 5 enhances thermal stability, as seen in differential scanning calorimetry (DSC) studies of similar compounds .

- Amine-substituted derivatives (e.g., 3-(4-chlorophenyl)-1,2,4-thiadiazol-5-amine) show improved solubility but reduced potency .

Biological Activity

5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole is a member of the thiadiazole family, which has garnered significant attention for its diverse biological activities. This compound has been studied for its potential antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article will explore the biological activity of this compound, supported by data tables and research findings.

Overview of Thiadiazole Derivatives

Thiadiazoles are known for their ability to interact with various biological targets, leading to a wide range of pharmacological effects. The core structure of thiadiazoles allows for various substitutions that can enhance their biological activity. The presence of halogens and other functional groups on the phenyl ring significantly influences their potency against different biological targets.

1. Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In particular, compounds containing halogen substituents exhibit enhanced antibacterial activity. For instance:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole | Staphylococcus aureus | MIC = 32 µg/mL |

| 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole | Escherichia coli | MIC = 64 µg/mL |

The introduction of halogens like chlorine and fluorine has been associated with increased antimicrobial efficacy due to enhanced lipophilicity and improved interaction with bacterial membranes .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example, a study evaluated the cytotoxic effects of various thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole | 5.36 | MCF-7 |

| 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole | 10.10 | HepG2 |

The compound demonstrated selective cytotoxicity towards cancer cells over normal cells, suggesting its potential as an anticancer agent. Mechanistic studies indicated that it induces apoptosis through the activation of caspases and modulation of the Bax/Bcl-2 ratio .

3. Anti-inflammatory Activity

Thiadiazoles have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit nitric oxide synthase (NOS) has been documented in various studies:

- Inhibition of iNOS : The compound showed significant inhibition of inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory responses.

- Reduction of Inflammatory Markers : Treatment with thiadiazole derivatives resulted in decreased levels of pro-inflammatory cytokines in vitro.

Case Studies

Several case studies have illustrated the biological activities of thiadiazole derivatives:

- Case Study 1 : A series of substituted thiadiazoles were synthesized and tested for their antimicrobial activity against various pathogens. The results indicated that compounds with para-substituted phenyl groups exhibited superior antibacterial properties compared to their ortho counterparts .

- Case Study 2 : In vivo studies on tumor-bearing mice demonstrated that administration of 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole led to significant tumor regression compared to control groups. This was attributed to its ability to induce apoptosis in tumor cells while sparing normal tissues .

Q & A

Q. Advanced

- Electron-withdrawing effects : The 4-fluorophenyl group enhances metabolic stability and π-π stacking with hydrophobic enzyme pockets, while the Cl atom increases electrophilicity, potentially improving covalent binding .

- Comparative studies : Analogues like 3,5-bis(4-fluorophenyl)-1,2,4-thiadiazole (3h) show reduced cytotoxicity compared to mono-halogenated derivatives, suggesting steric hindrance from dual aryl groups may limit bioactivity .

What strategies resolve contradictions in reported biological activities of structurally similar thiadiazoles?

Advanced

Discrepancies often arise from:

- Purity issues : HPLC purity thresholds (>95%) and residual solvent traces (e.g., DMSO) can skew assay results .

- Assay variability : Standardize protocols (e.g., incubation time, cell passage number) and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Regiochemical differences : Unexpected products, such as pyrazole-thiadiazole hybrids formed during synthesis, may contribute to conflicting data .

How can computational modeling optimize the design of derivatives with enhanced activity?

Q. Advanced

- Molecular docking : Predict binding modes with targets like sphingosine 1-phosphate receptors or aromatase using AutoDock Vina .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The Cl substituent lowers LUMO energy, enhancing electrophilic interactions .

- MD simulations : Evaluate stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives for synthesis .

What are the challenges in achieving regioselective functionalization during synthesis?

Q. Advanced

- Competing pathways : Phenylhydrazine derivatives may yield indole or pyrazole byproducts instead of thiadiazoles, requiring strict temperature control (e.g., <80°C) .

- Cross-coupling limitations : 3,5-Dihalo-1,2,4-thiadiazoles (e.g., 3,5-diiodo) are unstable, complicating Suzuki-Miyaura reactions. Use Pd(OAc)/XPhos catalysts for improved efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.